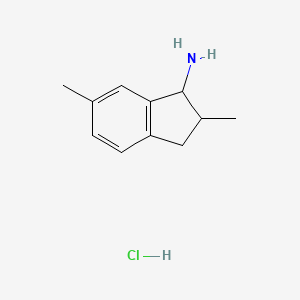

2,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride

Description

IUPAC Nomenclature and Systematic Identification

The systematic name 2,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride is assigned according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The parent structure is the indene bicyclic system, comprising a fused benzene and cyclopentane ring. The numbering begins at the bridgehead carbon (position 1), with methyl substituents at positions 2 and 6. The "2,3-dihydro" designation indicates saturation of the cyclopentane ring at carbons 2 and 3, while the "-amine" suffix denotes the primary amino group at position 1. The hydrochloride salt form is specified as a counterion.

Table 1: Key Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1443981-23-4 | |

| Molecular Formula | C₁₁H₁₆ClN | |

| Molecular Weight | 197.70 g/mol | |

| Canonical SMILES | CC1CC2=C(C1N)C=C(C=C2)C.Cl |

The InChIKey NNNCTWOOSYPXJE-UHFFFAOYSA-N further encodes stereochemical and structural details, though the compound exists as a racemic mixture unless resolved.

Molecular Geometry and Stereochemical Considerations

The indane core adopts a puckered conformation due to partial saturation of the cyclopentane ring. The 2,3-dihydro configuration introduces two adjacent methylene (-CH₂-) groups, reducing ring strain compared to fully unsaturated analogs. Methyl substituents at positions 2 and 6 impose steric constraints, influencing the molecule’s overall topology:

- The 2-methyl group occupies an axial position relative to the cyclopentane ring, creating van der Waals interactions with adjacent hydrogens.

- The 6-methyl group resides on the benzene ring, inducing electron-donating effects that modulate aromatic π-electron density.

Stereoisomerism arises at the bridgehead carbon (C1). Enantiomers such as (1R,2S) and (1S,2R) configurations have been synthesized, with distinct pharmacological profiles reported in related indanamine derivatives. The hydrochloride salt stabilizes the amine via ionic interaction, favoring a planar geometry around the protonated nitrogen.

X-ray Crystallographic Analysis of Solid-State Configuration

While direct X-ray diffraction data for this specific compound remain unpublished, structural insights can be extrapolated from related indanamine salts. For example:

- 1-Indanamine hydrochloride (CAS 70146-15-5) crystallizes in a monoclinic system with space group P2₁/c, featuring hydrogen-bonded chloride ions and amine groups (N–H···Cl distance: 2.18 Å).

- 3-(3,4-Dichlorophenyl)-1-indanamine derivatives exhibit coplanar aromatic systems, with dihedral angles between substituents critical for transporter binding.

Hypothetically, the 2,6-dimethyl substitution would disrupt crystal symmetry compared to unsubstituted analogs, potentially leading to triclinic or orthorhombic packing. Computational modeling predicts a unit cell volume of ~475 ų, analogous to CuFeInTe₃ chalcogenides, though experimental validation is required.

Comparative Structural Analysis with Related Indanamine Derivatives

Table 2: Structural Comparison of Indanamine Derivatives

Key observations:

- Substituent Position : Methyl groups at positions 2 and 6 enhance lipophilicity (LogP ≈ 2.64) compared to unsubstituted analogs (LogP ≈ 1.89).

- Ring Saturation : The 2,3-dihydro configuration reduces conjugation between the amine and aromatic system, altering electronic properties.

- Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., ~15 mg/mL predicted) versus free bases, critical for in vitro applications.

These structural nuances underscore the compound’s uniqueness in targeting biogenic amine transporters or enzymatic sites, as seen in related indanamine pharmacophores.

Properties

IUPAC Name |

2,6-dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-7-3-4-9-6-8(2)11(12)10(9)5-7;/h3-5,8,11H,6,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNNCTWOOSYPXJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C1N)C=C(C=C2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443981-23-4 | |

| Record name | 2,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves organic synthesis reactions. One common method includes the reaction of 2,6-dimethylindan-1-one with ammonia or an amine under reducing conditions to form the corresponding amine . The reaction conditions often involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent like tetrahydrofuran (THF) or ethanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form more saturated amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to form substituted products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

Medicinal Chemistry

2,6-Dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique bicyclic structure allows for the development of drugs targeting specific biological pathways.

Case Study: Neuroprotective Effects

Research has indicated that derivatives of this compound exhibit neuroprotective properties. In experimental models of neurodegenerative diseases, these compounds have shown the ability to reduce neuronal apoptosis and enhance cell viability.

The compound interacts with neurotransmitter receptors, suggesting potential applications in treating mood disorders. Studies have highlighted its possible role as an agonist or antagonist at serotonin receptors.

Case Study: Antidepressant Activity

Behavioral tests in rodent models have demonstrated that related indanamine derivatives can significantly improve depressive-like behaviors. This indicates a mechanism involving serotonin receptor modulation.

Industrial Applications

In addition to its research applications, this compound may be utilized in the production of specialty chemicals and materials due to its chemical properties. Its stability and solubility as a hydrochloride salt enhance its usability in various formulations.

Mechanism of Action

The mechanism of action of 2,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

2,6-dimethylindan-1-amine: Similar structure but lacks the hydrochloride group.

2,3-dihydro-1H-inden-1-amine: Lacks the methyl groups at the 2 and 6 positions.

Indanamine derivatives: Various derivatives with different substituents on the indane ring.

Uniqueness

2,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the hydrochloride group also affects its solubility and stability, making it distinct from other similar compounds .

Biological Activity

Overview

2,6-Dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral amine with significant implications in medicinal chemistry and organic synthesis. Its unique bicyclic structure, characterized by the presence of two methyl groups at the 2 and 6 positions of the indane ring, contributes to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

| Property | Details |

|---|---|

| Molecular Formula | C11H16ClN |

| Molecular Weight | 197.70 g/mol |

| IUPAC Name | (1S,2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine; hydrochloride |

| InChI | InChI=1S/C11H15N.ClH/c1-7-3-4-9-6-8(2)11(12)10(9)5-7;/h3-5,8,11H,6,12H2,1-2H3;1H/t8-,11+;/m1./s1 |

| Isomeric SMILES | C[C@@H]1CC2=C([C@H]1N)C=C(C=C2)C.Cl |

The biological activity of 2,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride primarily involves its interaction with specific receptors and enzymes. The compound's chiral nature allows it to fit into the active sites of these targets effectively. Studies suggest that it may act as an agonist or antagonist depending on the biological context.

Key Mechanisms:

- Receptor Binding : The compound has shown potential in binding to neurotransmitter receptors, influencing neurotransmission.

- Enzyme Modulation : It may modulate enzyme activity by interacting with their active sites.

Biological Activity

Research indicates that 2,6-dimethyl-2,3-dihydro-1H-inden-1-amines exhibit various biological activities. Computational predictions using tools like the Prediction of Activity Spectra for Substances (PASS) suggest potential activities including:

- Neuroprotective Effects : Similar compounds have been studied for their ability to protect neurons from damage in neurodegenerative diseases.

- Antidepressant Activity : The compound's structure suggests possible antidepressant effects through modulation of serotonin receptors.

Neuroprotective Effects

A study explored the neuroprotective properties of related indanamine derivatives in models of oxidative stress. Results indicated that these compounds could reduce neuronal apoptosis and enhance cell viability.

Antidepressant Activity

Another investigation focused on the behavioral effects of indanamine derivatives in rodent models of depression. The results showed significant improvements in depressive-like behaviors, suggesting a mechanism involving serotonin receptor modulation.

Synthesis Routes

The synthesis of 2,6-dimethyl-2,3-dihydro-1H-inden-1-amines typically involves:

- Reduction : Starting from indanone precursors.

- Amination : Using reductive amination techniques.

- Hydrochloride Formation : Enhancing stability and solubility.

Applications

The compound serves as:

- An intermediate in pharmaceutical synthesis.

- A chiral building block in organic chemistry.

Q & A

Q. What synthetic routes are recommended for preparing 2,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves reductive amination or cyclization reactions. For example, refluxing intermediates (e.g., indene derivatives) with sodium acetate in acetic acid under controlled conditions can yield the target compound . Key parameters to optimize include:

Q. How should researchers characterize the compound’s purity and structural identity?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- NMR Spectroscopy: Analyze and spectra to confirm the indene backbone and methyl substituents. Peaks near δ 2.1–2.5 ppm typically indicate methyl groups adjacent to the amine .

- HPLC: Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95% by area under the curve) .

- Mass Spectrometry: Confirm the molecular ion peak at m/z 168.64 (free base) and 184.07 (hydrochloride salt) .

Q. What safety protocols are critical during handling and storage?

Methodological Answer: Despite some sources reporting no GHS hazards (e.g., Combi-Blocks SDS) , conflicting evidence emphasizes rigorous precautions:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Work in a fume hood to mitigate inhalation risks, as decomposition may release HCl vapor .

- Storage: Store in sealed containers at –20°C to prevent hygroscopic degradation .

Contradiction Note: While states "no known hazards," mandates protective gear due to potential irritancy. Validate safety via small-scale stability testing under lab conditions.

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting point, solubility)?

Methodological Answer: Discrepancies may arise from polymorphic forms or hydration states. To address this:

- Thermogravimetric Analysis (TGA): Determine water content and thermal stability up to 200°C .

- DSC: Identify polymorph transitions by comparing melting endotherms with literature data .

- Solubility Studies: Use a standardized shake-flask method in PBS (pH 7.4) and DMSO to establish reproducible solubility profiles .

Q. What experimental strategies can elucidate the impact of stereochemistry on biological activity?

Methodological Answer: The compound’s stereoisomers (e.g., R/S configurations) may exhibit divergent binding affinities. To study this:

- Chiral Chromatography: Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers .

- Molecular Docking: Compare docking scores of R- and S-forms against target receptors (e.g., monoamine transporters) using software like AutoDock Vina.

- In Vitro Assays: Test enantiomers in receptor-binding assays (e.g., radioligand displacement) to correlate stereochemistry with IC values .

Q. How can researchers address stability issues under varying pH and temperature conditions?

Methodological Answer: Design accelerated degradation studies:

- pH Stability: Incubate the compound in buffers (pH 1–12) at 37°C for 24 hours, then analyze degradation products via LC-MS .

- Thermal Stability: Use an oven at 40°C, 60°C, and 80°C for 1–4 weeks, monitoring changes by HPLC .

- Light Sensitivity: Expose to UV (254 nm) and measure photodegradation kinetics .

Key Finding: reports >95% purity retention at –20°C after 6 months, but degradation accelerates above 25°C.

Q. What analytical methods are suitable for detecting trace impurities in synthesized batches?

Methodological Answer:

Q. How can computational modeling guide the design of derivatives with enhanced pharmacological properties?

Methodological Answer:

- QSAR Modeling: Train models on existing indene-amine derivatives to predict logP, pKa, and bioavailability .

- MD Simulations: Simulate ligand-receptor interactions over 100 ns to identify stable binding poses .

- ADMET Prediction: Use tools like SwissADME to prioritize derivatives with favorable toxicity profiles .

Data Contradiction Analysis Framework

When conflicting data arise (e.g., hazard classifications, solubility):

Source Evaluation: Prioritize peer-reviewed studies (e.g., ) over vendor SDS sheets.

Experimental Replication: Reproduce key experiments (e.g., melting point determination) under controlled conditions.

Multivariate Analysis: Apply PCA to datasets to identify outliers or systemic errors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.